4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile
Description
Spectral Characterization
Infrared Spectroscopy :
¹H NMR (400 MHz, DMSO-d₆) :
Proton Environment δ (ppm) Multiplicity Amino protons (NH₂) 5.8–6.2 Broad singlet Methoxy protons (OCH₃) 3.82 Singlet Thiophene β-protons (C₄H₃S) 7.1–7.3 Multiplet Aromatic protons (benzonitrile) 7.6–8.2 Multiplet Conformational Stability :
Comparative Analysis with Related Thieno[2,3-b]Pyridine Derivatives
Structural and Electronic Comparisons
Functional Group Impact
- Benzonitrile vs. Carboxamide : The benzonitrile group in the target compound reduces hydrogen-bonding capacity compared to carboxamide derivatives but increases thermal stability.
- Thiophen-2-yl vs. Pyridinyl : The sulfur-containing thiophene enhances charge transport properties relative to nitrogenous pyridinyl analogs.
- Methoxy Positioning : Para-substitution on the phenyl ring minimizes steric clash compared to ortho-substituted variants.
Properties
Molecular Formula |
C25H17N3OS2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C25H17N3OS2/c1-29-18-10-8-16(9-11-18)19-13-20(21-3-2-12-30-21)28-25-22(19)23(27)24(31-25)17-6-4-15(14-26)5-7-17/h2-13H,27H2,1H3 |
InChI Key |
WGSAXRKJUORQJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=C(C=C4)C#N)N)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene and Pyridine Precursors
The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting methyl 2-cyano-3,3-bismethylthioacrylate with aryl/heteroaryl methyl ketones in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base. For example:
Reagents :
- Methyl 2-cyano-3,3-bismethylthioacrylate
- 4-Methoxyacetophenone (for 4-methoxyphenyl substitution)
- Thiophene-2-carboxaldehyde (for thiophen-2-yl group)
Conditions :
- Solvent: DMSO
- Base: KOH (1.2 equiv.)
- Temperature: 80–100°C
- Time: 6–8 hours
Vilsmeier-Haack Reaction for Chlorination
Chlorination at the 4-position of the pyridine ring is achieved using Vilsmeier reagent (POCl₃/DMF). This step is critical for subsequent cross-coupling reactions:
Reagents :
- Thieno[2,3-b]pyridin-4-ol precursor
- POCl₃ (3.0 equiv.), DMF (catalytic)
Conditions :
Benzonitrile Functionalization
Cyanation via Nucleophilic Aromatic Substitution
The benzonitrile moiety is introduced at the 2-position using copper(I)-catalyzed cyanation:
Reagents :
- 2-Bromothieno[2,3-b]pyridine intermediate
- CuCN (2.0 equiv.), KI (1.0 equiv.)
Conditions :
Alternative Route: Pre-Functionalized Building Blocks
A more efficient strategy involves pre-incorporating the benzonitrile group during core synthesis. For example, 2-cyanomethylbenzonitrile is condensed with thieno[2,3-b]pyridine precursors under basic conditions:
Reagents :
- 2-Cyanomethylbenzonitrile
- NaNH₂ (2.0 equiv.)
Conditions :
Optimization and Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclocondensation steps achieve completion in 15–55 minutes versus 6–8 hours under conventional heating:
Example :
One-Pot Multi-Step Synthesis
Recent protocols combine core formation and functionalization in a single pot, minimizing purification steps:
Steps :
- Cyclocondensation of methyl 2-cyano-3,3-bismethylthioacrylate with 4-methoxyacetophenone.
- Sequential Suzuki coupling with thiophen-2-ylboronic acid.
- In situ amination and cyanation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Conventional cyclocondensation | High reproducibility | Long reaction times (6–8 hours) | 65–78% |
| Microwave-assisted | Rapid synthesis (≤1 hour) | Specialized equipment required | 85–94% |
| One-pot multi-step | Reduced purification steps | Sensitivity to reaction conditions | 68–76% |
| Palladium cross-coupling | High regioselectivity | Costly catalysts, oxygen-sensitive | 70–85% |
Chemical Reactions Analysis
Types of Reactions
4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The presence of the thiophene and pyridine rings enhances its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Variations and Their Impacts
| Compound Name / ID (Evidence) | Substituents | Key Properties |
|---|---|---|
| Target Compound | 3-Amino, 4-(4-methoxyphenyl), 6-(thiophen-2-yl), 2-benzonitrile | Hypothesized moderate logP (~5–6) due to polar cyano and methoxy groups; potential antiplasmodial activity inferred from carboxamide analogs . |
| 3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile () | Trifluoromethyl at C4, carbonitrile at C2 | Higher lipophilicity (logP ~6.1); UN GHS safety classification indicates moderate toxicity . |
| N-Phenylcarboxamide Derivatives () | Carboxamide at C2, halogen/cyano/nitro groups on phenyl rings | Melting points: 241–277°C; yields 86–95%; antiplasmodial activity (IC₅₀ <1 µM for some derivatives) . |
| 3-Amino-4-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | Methanone at C2, trifluoromethyl at C6 | Molecular weight 428.43; logP 6.09; high predicted metabolic stability . |
| BI605906 () | 1,1-Difluoropropyl, 4-(methylsulfonyl)piperidine | Selective IκB kinase β inhibitor; solubility in DMSO: 2 mg/mL . |
Spectroscopic and Physical Properties
- NMR/IR Data :
- Melting Points : Carboxamides exhibit higher melting points (240–277°C) compared to nitriles (~200–260°C), likely due to stronger intermolecular hydrogen bonding .
Biological Activity
The compound 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.
- Molecular Formula: C26H18N2O4S2
- Molecular Weight: 486.6 g/mol
- IUPAC Name: [3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
- InChI Key: GTIWORLMTMAQOZ-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-b]pyridine Core: Utilizing cyclization reactions with appropriate precursors.
- Substitution Reactions: Introduction of functional groups such as 4-methoxyphenyl and thiophen-2-yl through nucleophilic aromatic substitution.
- Amidation: Final formation of the amine or carboxamide group through amidation reactions.
Biological Activity Evaluation
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell lines. For instance, it was evaluated against the PC-3 prostate cancer cell line, demonstrating significant cytotoxic effects with an IC50 value indicating potent activity compared to standard anticancer drugs.
| Compound | Cell Line | IC50 (μM) | Comparison Standard |
|---|---|---|---|
| 4-[3-Amino...] | PC-3 | 24.213 ± 0.29 | Doxorubicin (0.912 ± 0.12) |
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes:
- β-glucuronidase Inhibition:
- IC50 = 1.3 ± 0.172 μM, significantly more potent than the standard d-saccharic acid 1,4-lactone (IC50 = 45.8 ± 2.5 μM).
- α-glucosidase Inhibition:
- While some derivatives showed activity, the primary compound was less effective in this regard.
Antioxidant Properties
In vitro assays have assessed the antioxidant potential of the compound using DPPH radical scavenging methods. Results indicated moderate antioxidant activity compared to established standards.
The biological effects of this compound are attributed to its interactions with molecular targets such as enzymes and receptors:
- Binding Mechanism: The compound is believed to interact through non-covalent interactions including hydrogen bonding and pi-stacking.
- Cellular Pathways Modulation: By binding to specific proteins, it can modulate various signaling pathways involved in cancer progression and metabolic processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of compounds related to thieno[2,3-b]pyridine derivatives:
- A study reported that compounds with similar structural motifs exhibited significant anticancer activity against multiple cell lines, suggesting a broader applicability of thieno[2,3-b]pyridine derivatives in cancer therapy.
- Another investigation focused on enzyme inhibition demonstrated that modifications in the chemical structure could enhance bioactivity, emphasizing the importance of structure-activity relationships in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
